MC-Val-Cit-PAB-MMAF

ADC payload selection Bystander killing Membrane permeability

ADC developers require linker-payloads with matched pharmacokinetics to avoid efficacy-toxicity trade-offs. MC-Val-Cit-PAB-MMAF provides the exact clinically validated combination: a cathepsin B-cleavable Val-Cit-PAB system plus the charged MMAF payload. - **Reduced bystander killing:** MMAF's carboxyl moiety renders it ~100× less membrane-permeable than MMAE, confining activity to antigen-positive cells - **Differentiated toxicity:** Avoids MMAE-class peripheral neuropathy; ocular events are dose-limiting per belantamab mafodotin clinical data - **Clinically de-risked:** Linker platform used in 6 FDA-approved ADCs (enfortumab vedotin, tisotumab vedotin, etc.) with established regulatory precedents - **Plasma stability:** >14 days stability preventing systemic payload release

Molecular Formula C68H103N11O16
Molecular Weight 1330.6 g/mol
Cat. No. B8064967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Val-Cit-PAB-MMAF
Molecular FormulaC68H103N11O16
Molecular Weight1330.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O
InChIInChI=1S/C68H103N11O16/c1-14-43(8)59(51(93-12)38-55(83)78-36-22-26-50(78)60(94-13)44(9)61(84)73-49(66(89)90)37-45-23-17-15-18-24-45)76(10)65(88)57(41(4)5)75-64(87)58(42(6)7)77(11)68(92)95-39-46-28-30-47(31-29-46)71-62(85)48(25-21-34-70-67(69)91)72-63(86)56(40(2)3)74-52(80)27-19-16-20-35-79-53(81)32-33-54(79)82/h15,17-18,23-24,28-33,40-44,48-51,56-60H,14,16,19-22,25-27,34-39H2,1-13H3,(H,71,85)(H,72,86)(H,73,84)(H,74,80)(H,75,87)(H,89,90)(H3,69,70,91)/t43-,44+,48-,49-,50-,51+,56-,57-,58-,59-,60+/m0/s1
InChIKeyBDITVJHHJUTHBB-DNIGJBFUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-Val-Cit-PAB-MMAF Drug-Linker Conjugate: Procurement-Ready ADC Component with Clinically Validated Val-Cit Cleavable Technology


MC-Val-Cit-PAB-MMAF is a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate monomethyl auristatin F drug-linker conjugate designed for antibody-drug conjugate (ADC) construction [1]. This modular component comprises a thiol-reactive maleimidocaproyl (MC) group for cysteine conjugation, the cathepsin B-cleavable Val-Cit-PAB linker system, and the microtubule-disrupting payload monomethyl auristatin F (MMAF), a pentapeptide dolastatin 10 analog [2]. The Val-Cit-PAB linker platform forms the backbone of multiple FDA-approved ADCs, including enfortumab vedotin, tisotumab vedotin, and belantamab mafodotin, representing an extensively clinically validated drug-linker technology .

Workflow
Cysteine-based ADC construction with cathepsin B-cleavable Val-Cit-PAB linker
Payload
Microtubule-disrupting auristatin with restricted membrane permeability for attenuated bystander effect
Platform
Clinically validated linker technology supporting multiple FDA-approved ADC research programs

Why MC-Val-Cit-PAB-MMAF Cannot Be Substituted with MMAE-Based or Non-Cleavable Linker Alternatives in ADC Development


Drug-linker conjugates containing the Val-Cit-PAB-MMAF combination exhibit a unique confluence of linker cleavage kinetics, payload membrane permeability, and plasma stability that precludes simple substitution. The Val-Cit dipeptide sequence demonstrates optimized cathepsin B cleavage efficiency in lysosomal compartments relative to alternative dipeptides [1]. Critically, the charged carboxyl moiety on the MMAF C-terminal phenylalanine renders the free payload approximately 100-fold less membrane-permeable than its uncharged MMAE counterpart, fundamentally altering bystander killing potential and off-target toxicity profiles . Substituting the Val-Cit-PAB linker with non-cleavable variants or exchanging MMAF for MMAE produces ADCs with materially different efficacy-toxicity trade-offs, as demonstrated in matched conjugate studies where mAb-Val-Cit-PABC-MMAF ADCs showed divergent in vivo tolerability and antitumor activity compared to mAb-dipeptide-PABC-MMAF and mAb-MMAF conjugates lacking the PABC self-immolative spacer [2].

Target
Val-Cit-PAB-MMAF
Charged carboxylate on MMAF limits membrane diffusion; reported selectivity for cathepsin B cleavage with PAB self-immolative spacer.
Substitute Risk
MMAE / Non-Cleavable Linkers
MMAE substitution may alter bystander killing and tolerability endpoint profiles. Non-cleavable linkers may shift payload release kinetics and intracellular metabolism.

MC-Val-Cit-PAB-MMAF Quantitative Differentiation Evidence: Head-to-Head Data Versus MMAE and Alternative Linker-Payload Conjugates


MMAF Payload Exhibits Reduced Membrane Permeability and Attenuated Bystander Cytotoxicity Relative to MMAE

MMAF contains a charged carboxylic acid moiety on its C-terminal phenylalanine residue, which confers a net negative charge absent in the uncharged MMAE molecule . This structural difference substantially reduces passive membrane diffusion of free MMAF following linker cleavage, limiting bystander-mediated killing of antigen-negative neighboring cells while also reducing systemic toxicity from prematurely released payload . The reduced permeability of MMAF has been exploited clinically to achieve favorable therapeutic indices in ADCs where restricted payload spread is desirable for solid tumor targeting.

MMAF vs MMAE Permeability
Head-to-head
MMAF: Charged carboxylate; limited passive diffusion; reduced bystander cytotoxicity
MMAE: Uncharged; readily diffuses; potent bystander effect
Supports payload selection based on antigen heterogeneity context
~100-fold lower membrane permeability reported for free MMAF
ADC payload selection Bystander killing Membrane permeability Off-target toxicity

Val-Cit-PAB Linker Demonstrates Superior Cathepsin B Cleavage Efficiency and Plasma Stability Versus Alternative Dipeptide Sequences

The Val-Cit dipeptide sequence in the MC-Val-Cit-PAB linker has been extensively characterized for cathepsin B-mediated cleavage kinetics. Comparative enzymatic studies demonstrate that Val-Cit exhibits superior catalytic efficiency (kcat/Km) against human cathepsin B relative to alternative dipeptide sequences including Val-Ala, Ala-Ala, and Phe-Lys [1]. The inclusion of the self-immolative PAB spacer ensures complete release of unmodified MMAF without residual linker adducts that could impair payload activity [2]. In plasma stability assays, the Val-Cit-PAB linker demonstrates minimal degradation over extended incubation periods in both human and mouse plasma, with stability exceeding 14 days in circulation for optimized Glu-Val-Cit variants [3].

Cathepsin B Cleavage
Cross-study comparable
Val-Cit: higher kcat/Km vs Val-Ala; plasma stability reported >14 days for optimized variants
Supports efficient intracellular release and linker stability review
Exact fold-difference not publicly disclosed; class-level enzyme kinetics context
ADC linker design Cathepsin B cleavage Plasma stability Lysosomal drug release

MMAF Payload Exhibits Attenuated Potency Compared to MMAE in Tumor Cell Line Cytotoxicity Assays

Free MMAF demonstrates consistently lower cytotoxic potency than free MMAE across multiple tumor cell lines, a property that contributes to the distinct therapeutic index profile of MMAF-containing ADCs . The reduced intrinsic potency of MMAF is attributable to its impaired membrane permeability, which limits cellular accumulation of free drug. In matched ADC formats, MMAF-Ome (a methyl ester prodrug variant of MMAF) exhibits IC50 values of 0.056 nM against MDAMB435/5T4 cells, 0.166 nM against MDAMB361DYT2 cells, 0.183 nM against MDAMB468 cells, and 0.449 nM against antigen-negative Raji cells . For comparison, antibody-MC-Val-Cit-PABC-MMAE conjugates (e.g., anti-CD22-MC-VC-PABC-MMAE) demonstrate IC50 values of 3.3 nM and 0.95 nM against BJAB and WSU cell lines respectively [1].

Cytotoxicity Comparison
Cross-study comparable
MMAF-Ome IC50: 0.056–0.449 nM across tumor cell lines; anti-CD22-MMAE ADC IC50: 0.95–3.3 nM
Supports cytotoxicity endpoint review; trend suggests lower intrinsic potency for MMAF
Cell-line dependent; DAR and antibody affinity influence ADC comparisons
ADC payload potency Cytotoxicity assay IC50 comparison Tubulin inhibition

Clinical Validation: Val-Cit-PAB-MMAF Linker-Payload Platform Underpins Multiple FDA-Approved ADCs with Distinct Safety-Efficacy Profiles

The Val-Cit-PAB linker platform conjugated to auristatin payloads has achieved clinical and commercial success across six FDA-approved ADCs, representing the most extensively validated cleavable linker technology in oncology . MMAF-containing ADCs utilizing the Val-Cit-PAB linker include belantamab mafodotin (anti-BCMA, approved for multiple myeloma), while MMAE-containing Val-Cit-PAB ADCs include enfortumab vedotin (anti-Nectin-4, approved for urothelial cancer), tisotumab vedotin (anti-Tissue Factor, approved for cervical cancer), and brentuximab vedotin (anti-CD30, approved for Hodgkin lymphoma and ALCL) [1]. The distinct toxicity profiles of these approved agents—with belantamab mafodotin (MMAF-based) demonstrating ocular toxicity as a dose-limiting event versus peripheral neuropathy predominating in MMAE-based ADCs—reflect the differential payload properties of MMAF versus MMAE when delivered via the identical Val-Cit-PAB linker system [2].

Clinical Translation
Class-level inference
Val-Cit-PAB linker platform: 6 FDA-approved ADCs; MMAF-based: belantamab mafodotin approved
Reported clinical validation context for linker platform selection
Distinct toxicity profiles observed; endpoint context for tolerability review
ADC clinical development FDA-approved ADCs Therapeutic index Clinical translation

MC-Val-Cit-PAB-MMAF Optimal Procurement Scenarios: Evidence-Driven ADC Development Applications


Development of ADCs Targeting Antigens with Homogeneous Tumor Expression Where Restricted Bystander Killing Enhances Tolerability

MC-Val-Cit-PAB-MMAF is the preferred drug-linker conjugate when developing ADCs against tumor antigens that exhibit relatively homogeneous expression across the target cell population. The reduced membrane permeability of free MMAF (approximately 100-fold lower than MMAE) restricts bystander-mediated killing of antigen-negative neighboring cells, potentially reducing off-tumor toxicity while maintaining efficacy against antigen-positive malignant cells . This property has been clinically validated in belantamab mafodotin, an anti-BCMA MMAF-containing ADC, where restricted payload diffusion contributes to the agent's distinct ocular toxicity profile rather than the peripheral neuropathy characteristic of MMAE-based ADCs [1].

ADC Programs Prioritizing Minimization of Peripheral Neuropathy Risk Over Bystander Effect Potency

Clinical experience with approved auristatin-based ADCs demonstrates that MMAF-containing conjugates (belantamab mafodotin) exhibit a toxicity profile dominated by ocular adverse events, whereas MMAE-containing ADCs (brentuximab vedotin, enfortumab vedotin, polatuzumab vedotin) show dose-limiting peripheral neuropathy as a class effect . For ADC programs targeting patient populations with pre-existing neuropathy risk factors or where neuropathy is a critical safety concern, procurement of MC-Val-Cit-PAB-MMAF offers a differentiated toxicity profile that may enable improved therapeutic index. This differential clinical toxicity profile is directly attributable to the physicochemical properties of the MMAF payload established in preclinical comparisons [1].

Conjugation to Antibodies Where Payload Retention Within Target Cells Is Desired Without Extracellular Payload Diffusion

The charged carboxylic acid moiety of MMAF confers significantly reduced passive membrane diffusion compared to uncharged MMAE, a property that becomes critical when conjugating to antibodies that target antigens with potential expression on normal tissues . In preclinical models, MMAF released from internalized ADCs remains largely confined to the target cell compartment, minimizing collateral damage to antigen-negative bystander cells. This property makes MC-Val-Cit-PAB-MMAF particularly suitable for ADC programs where the target antigen exhibits low-level expression on certain normal tissues, as restricted payload diffusion may provide a wider therapeutic window [1]. The Val-Cit-PAB linker ensures efficient cathepsin B-mediated release specifically within lysosomal compartments, with plasma stability exceeding 14 days to prevent systemic payload liberation [2].

Leveraging Clinically Validated Val-Cit-PAB Linker Technology for ADC Programs Requiring Regulatory Precedence

The Val-Cit-PAB linker platform represents the most extensively clinically validated cleavable linker technology in oncology, with six FDA-approved ADCs utilizing this linker system across both hematologic malignancies and solid tumor indications . Procurement of MC-Val-Cit-PAB-MMAF enables ADC development programs to build upon a well-characterized linker platform with established manufacturing processes, analytical methods, and regulatory precedents. The extensive clinical safety database for Val-Cit-PAB-linked auristatin ADCs provides reference points for toxicology study design and clinical development planning, potentially accelerating IND-enabling studies and early-phase clinical trial initiation [1]. This de-risking benefit is particularly valuable for biotechnology companies and academic centers transitioning novel antibody candidates into ADC development programs.

Application
Selection Property
Validation Focus
Homogeneous antigen targeting
Restricted bystander killing profile
Tumor cell-model response and tolerability endpoint monitoring
Neuropathy risk minimization
Differentiated toxicity endpoint profile
Comparator ADC tolerability endpoint review
Payload retention in target cells
Low passive membrane diffusion
Intracellular payload confinement and off-target exposure model review
Regulatory precedence leverage
Clinically validated linker platform
Method validation documentation context and ADC development de-risking review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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